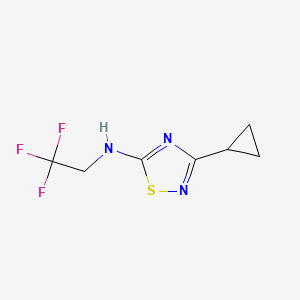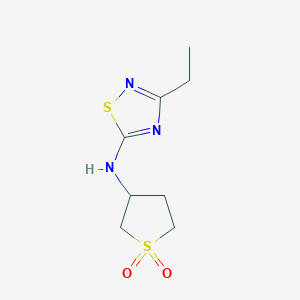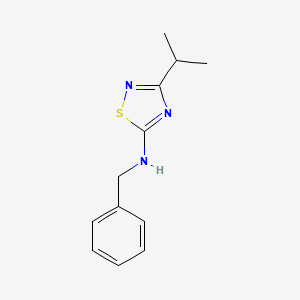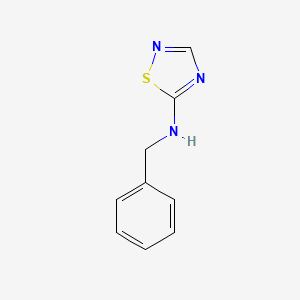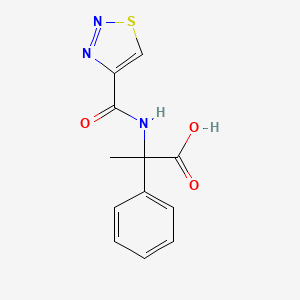
2-Phenyl-2-(thiadiazole-4-carbonylamino)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-2-(thiadiazole-4-carbonylamino)propanoic acid, also known as PTAC, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. PTAC belongs to the family of thiadiazole-containing compounds, which have been found to exhibit a range of biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-Phenyl-2-(thiadiazole-4-carbonylamino)propanoic acid is not fully understood. However, studies have suggested that it may work by inhibiting certain enzymes and signaling pathways involved in inflammation and cancer cell growth.
Biochemical and Physiological Effects:
2-Phenyl-2-(thiadiazole-4-carbonylamino)propanoic acid has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, reduce the expression of certain cancer-related genes, and induce apoptosis (programmed cell death) in cancer cells. 2-Phenyl-2-(thiadiazole-4-carbonylamino)propanoic acid has also been found to have a low toxicity profile, making it a promising candidate for further study.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Phenyl-2-(thiadiazole-4-carbonylamino)propanoic acid in lab experiments is its low toxicity profile, which allows for higher doses to be used without causing harm to cells or animals. However, one limitation is that 2-Phenyl-2-(thiadiazole-4-carbonylamino)propanoic acid is not very soluble in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several potential future directions for research on 2-Phenyl-2-(thiadiazole-4-carbonylamino)propanoic acid. One area of interest is its potential as a cancer therapy, particularly in combination with other drugs or therapies. Another area of interest is its anti-inflammatory properties, which could make it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, further studies could be conducted to better understand the mechanism of action of 2-Phenyl-2-(thiadiazole-4-carbonylamino)propanoic acid and its effects on various signaling pathways in the body.
Métodos De Síntesis
2-Phenyl-2-(thiadiazole-4-carbonylamino)propanoic acid can be synthesized through a multi-step process involving the reaction of 2-aminothiophenol with ethyl acrylate, followed by cyclization and subsequent reaction with chloroacetyl chloride. The final product is obtained through the reaction of the resulting intermediate with phenylhydrazine and acetic anhydride.
Aplicaciones Científicas De Investigación
2-Phenyl-2-(thiadiazole-4-carbonylamino)propanoic acid has been the subject of several studies due to its potential as a therapeutic agent. It has been found to exhibit anti-inflammatory, anti-cancer, and anti-bacterial properties. 2-Phenyl-2-(thiadiazole-4-carbonylamino)propanoic acid has also been shown to inhibit the growth of certain cancer cells, making it a promising candidate for cancer therapy.
Propiedades
IUPAC Name |
2-phenyl-2-(thiadiazole-4-carbonylamino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N3O3S/c1-12(11(17)18,8-5-3-2-4-6-8)13-10(16)9-7-19-15-14-9/h2-7H,1H3,(H,13,16)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSMYJZBGQKKEGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)NC(=O)C2=CSN=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-2-(thiadiazole-4-carbonylamino)propanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]cyclohexane-1-carboxamide](/img/structure/B7589615.png)
![3-{[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]carbamoyl}benzoic acid](/img/structure/B7589630.png)
![N-[(5-bromo-2-fluorophenyl)methyl]-1-(3-methyl-1,2-oxazol-5-yl)methanamine](/img/structure/B7589632.png)
![3-[1-[(3-Methyl-1,2-oxazol-5-yl)methylamino]ethyl]phenol](/img/structure/B7589640.png)
![[2-[3-(dimethylsulfamoyl)-4-methylanilino]-2-oxoethyl] (E)-2-cyano-3-(2,5-dimethyl-1-propylpyrrol-3-yl)prop-2-enoate](/img/structure/B7589646.png)
![4-amino-N-[(3-methyl-1,2-oxazol-5-yl)methyl]benzenesulfonamide](/img/structure/B7589654.png)
![2-[(1,3-Dihydroisoindole-2-carbonylamino)methyl]butanoic acid](/img/structure/B7589656.png)
![[2-(4-methyl-3-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7589658.png)
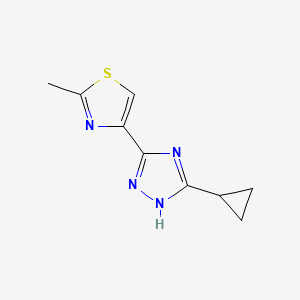
![4-ethyl-N-[4-(2-hydroxyethyl)phenyl]thiadiazole-5-carboxamide](/img/structure/B7589668.png)
